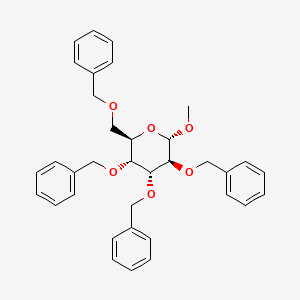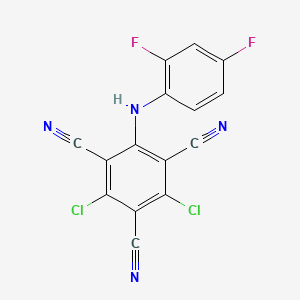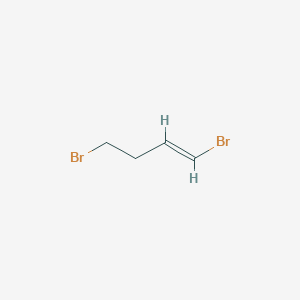![molecular formula C10H3BrN2OS B12841773 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B12841773.png)
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile is an organic compound with the molecular formula C10H3BrN2OS and a molecular weight of 279.11 g/mol . This compound is known for its unique structure, which includes a bromine atom, a thiophene ring, and a malononitrile group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile typically involves organic synthesis techniques. . The reaction conditions often require a controlled environment to avoid the formation of unwanted by-products. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Análisis De Reacciones Químicas
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile can be compared with other similar compounds, such as:
- 2-(2-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile
- 2-(2-Bromo-5,6-dihydro-6-oxo-4H-cyclopenta[b]thien-4-ylidene)malononitrile
These compounds share structural similarities but differ in their specific functional groups and reactivity.
Propiedades
Fórmula molecular |
C10H3BrN2OS |
|---|---|
Peso molecular |
279.11 g/mol |
Nombre IUPAC |
2-(2-bromo-6-oxocyclopenta[b]thiophen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H3BrN2OS/c11-9-2-7-6(5(3-12)4-13)1-8(14)10(7)15-9/h2H,1H2 |
Clave InChI |
XFSPCBVZUFKAMV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C#N)C#N)C2=C(C1=O)SC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)





![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)




